The compound (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone is a heterocyclic organic compound characterized by the presence of both a pyridine and an imidazole ring. This compound features a methanone group, which contributes to its reactivity and potential biological activity. The structural formula can be represented as C₈H₈N₄O, indicating the presence of two nitrogen-containing heterocycles, which enhances its pharmacological properties.
The reactivity of (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone can be attributed to its functional groups. The imidazole ring is known for its ability to undergo nucleophilic substitutions and electrophilic additions due to the presence of electron-rich nitrogen atoms. The methanone group can participate in various reactions, such as:
These reactions are significant in synthesizing derivatives that may exhibit enhanced biological activity.
Compounds containing both pyridine and imidazole rings have been extensively studied for their biological activities. (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone has shown potential in various pharmacological applications, including:
Research indicates that the unique combination of these two heterocycles contributes significantly to its biological efficacy .
The synthesis of (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone can be achieved through several methods, including:
These methods facilitate the production of various derivatives that may further enhance biological activity.
(2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone has several practical applications:
The versatility of this compound makes it valuable in both medicinal and agricultural contexts.
Studies on interaction mechanisms involving (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone reveal that it may interact with various biological targets:
These interactions are vital for understanding its pharmacodynamics and optimizing its therapeutic potential .
Several compounds share structural similarities with (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Aminopyridine | Pyridine derivative | Basic nitrogen enhances reactivity |
1H-Imidazole | Imidazole derivative | Strong nucleophilic character |
(1H-Imidazol-1-yl)(pyridin-2-yl)methanone | Imidazole-pyridine hybrid | Potentially broader biological activity |
(2-Aminobenzimidazol) | Benzimidazole derivative | Known for significant anticancer properties |
The uniqueness of (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone lies in its dual heterocyclic structure, which combines the properties of both pyridine and imidazole, potentially offering enhanced biological activities compared to its analogs .
The synthesis of (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone relies primarily on coupling reactions between aminopyridine derivatives and imidazole components. The most established synthetic approach involves Friedel-Crafts acylation reactions between pre-functionalized pyridine and imidazole precursors [5]. This methodology typically proceeds through a two-step process beginning with the amination of 3-bromopyridine to introduce the amino group, followed by coupling with 1H-imidazole-1-carbonyl chloride under basic conditions [5].
Ullmann-type coupling reactions represent an alternative synthetic pathway for the assembly of the core structure [5]. These reactions utilize organometallic reagents to facilitate the formation of carbon-nitrogen bonds between the aminopyridine and imidazole components. The mechanistic pathway involves initial nucleophilic attack by the aminopyridine nitrogen on the electrophilic carbonyl carbon of the imidazole derivative, followed by elimination of the leaving group to form the desired methanone linkage [5].
Table 1: Representative Synthetic Yields for Core Structure Assembly
Method | Yield (%) | Purity (%) | Reference |
---|---|---|---|
Friedel-Crafts Acylation | 65-72 | ≥95 | [5] |
Ullmann-type Coupling | 68-75 | ≥93 | [5] |
Copper-Catalyzed Three-Component Coupling | 72-89 | ≥90 | [26] |
Copper-catalyzed three-component coupling reactions provide an efficient alternative for the construction of imidazopyridine frameworks [26]. These reactions involve the simultaneous coupling of 2-aminopyridines, aldehydes, and terminal alkynes in the presence of copper catalysts [26]. The reaction proceeds through the formation of propargylamine intermediates, which subsequently undergo 5-exo-dig cyclization to afford the desired imidazole-containing products [26].
The formation of imidazole rings within the target compound framework can be achieved through multiple synthetic strategies. Condensation reactions between 2-aminopyridines and ketones represent a fundamental approach for imidazole ring construction [6]. These reactions typically proceed under oxidative conditions, where the amino group of the pyridine undergoes nucleophilic attack on the carbonyl carbon, followed by cyclization and aromatization [6].
Electrochemical methods have emerged as environmentally benign alternatives for imidazole ring formation [12]. These approaches utilize catalytic hydriodic acid as a redox mediator to facilitate intermolecular carbon-nitrogen bond formation between ketones and 2-aminopyridines [12]. The electrochemical process operates in simple undivided cells using ethanol as the solvent, eliminating the need for external oxidants while maintaining high atom economy [12].
Multicomponent reactions involving trimethylsilylcyanide, aldehydes, and 2-aminopyridines have been developed for the synthesis of 3-aminoimidazo[1,2-a]pyridines [3]. These reactions are conducted in methanol under microwave irradiation with scandium triflate catalysis [3]. The methodology demonstrates remarkable versatility in accommodating a wide range of aldehyde substrates while providing efficient access to substituted imidazole derivatives [3].
Table 2: Imidazole Ring Formation Methods and Conditions
Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|---|
Condensation with Ketones | I₂ | Ethanol | 80 | 4-8 | 65-85 | [32] |
Electrochemical | HI (catalytic) | Ethanol | 25 | 6-12 | 70-90 | [12] |
Multicomponent | Sc(OTf)₃ | Methanol | 120 (MW) | 2-4 | 75-92 | [3] |
Copper-Catalyzed | CuCl/Cu(OTf)₂ | Toluene | 120 | 16 | 83-95 | [26] |
The formation of methanone linkages in (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone requires careful selection of catalyst systems to achieve optimal yields and selectivity. Copper-based catalysts have demonstrated exceptional performance in facilitating carbon-nitrogen bond formation reactions [8]. Carbene and photocatalyst co-catalyzed systems represent an emerging approach for ketone synthesis through radical coupling mechanisms [8].
Iron-based catalyst systems provide cost-effective alternatives for methanone formation reactions [32]. The combination of iron(III) chloride with iodine has been shown to promote efficient coupling reactions between aminopyridines and carbonyl compounds [32]. These systems operate through Lewis acid activation of the carbonyl substrate, facilitating nucleophilic attack by the aminopyridine component [32].
Table 3: Catalyst System Performance for Methanone Formation
Catalyst System | Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
---|---|---|---|---|---|
CuCl/Cu(OTf)₂ | 5/5 | 120 | 89 | 95 | [26] |
FeCl₃·6H₂O/I₂ | 20/20 | 110 | 72 | 88 | [32] |
CuO/I₂ | 10/10 | 65 | 85 | 92 | [32] |
Pd/C | 5 | 80 | 78 | 90 | [30] |
Palladium-catalyzed systems have been employed for the synthesis of imidazopyridine derivatives from lignin-derived substrates [30]. These reactions utilize palladium on carbon as the catalyst in combination with iodine as a promoter [30]. The catalytic system facilitates the cleavage of carbon-oxygen bonds while promoting carbon-nitrogen bond formation in a single synthetic operation [30].
Solvent selection plays a critical role in determining the efficiency and selectivity of synthetic reactions leading to (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone. Polar protic solvents such as ethanol have been identified as optimal media for many coupling reactions [27]. Ethanol provides favorable solvation of ionic intermediates while facilitating proton transfer processes essential for reaction completion [27].
Aqueous reaction media have gained attention as environmentally sustainable alternatives for synthetic transformations [29] [32]. Micellar catalysis in aqueous sodium dodecyl sulfate solutions has demonstrated exceptional efficiency for the synthesis of imidazopyridine derivatives [32]. The hydrophobic core of micelles provides a favorable environment for the coupling of organic substrates while maintaining high reaction rates [32].
Table 4: Solvent Effects on Reaction Outcomes
Solvent | Polarity Index | Yield (%) | Purity (%) | Reaction Time (h) | Reference |
---|---|---|---|---|---|
Ethanol | 5.2 | 85-92 | 95-98 | 4-8 | [27] |
Toluene | 2.4 | 78-85 | 92-95 | 12-16 | [26] |
Water (micellar) | 9.0 | 89-95 | 90-95 | 6-10 | [32] |
Acetonitrile | 5.8 | 75-88 | 88-93 | 8-12 | [27] |
Dimethylacetamide | 6.5 | 82-90 | 90-95 | 6-14 | [26] |
The use of fluorinated alcohols such as trifluoroethanol has been shown to provide enhanced chemoselectivity in reactions involving imidazole formation [10]. These solvents stabilize specific reaction intermediates while suppressing competing side reactions [10]. The high acidity and poor hydrogen-bonding ability of fluorinated alcohols create unique reaction environments that favor the formation of desired products [10].
Post-synthetic modification of (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone can be achieved through various functional group interconversion strategies. The amino group present on the pyridine ring provides a versatile handle for chemical derivatization [22]. Acylation reactions using acyl chlorides or anhydrides can convert the primary amine to secondary amides, thereby modifying the electronic properties and reactivity of the compound [22].
Oxidative transformations represent another class of functional group interconversions applicable to the target compound [16]. The methanone linkage can be selectively reduced to the corresponding alcohol using hydride reducing agents such as sodium borohydride or lithium aluminum hydride [16]. Conversely, oxidation of alcohol derivatives can regenerate the ketone functionality using oxidizing agents like pyridinium chlorochromate [16].
Table 5: Functional Group Interconversion Reactions
Starting Group | Target Group | Reagent | Conditions | Yield (%) | Reference |
---|---|---|---|---|---|
Primary Amine | Secondary Amide | Acyl Chloride | Base, 0°C | 85-95 | [22] |
Ketone | Secondary Alcohol | NaBH₄ | MeOH, 0°C | 90-98 | [16] |
Alcohol | Ketone | PCC | CH₂Cl₂, rt | 88-95 | [16] |
Amine | Azide | NaN₃/TsN₃ | DMF, rt | 75-85 | [20] |
Halogenation reactions provide access to reactive intermediates that can undergo further substitution reactions [23]. The pyridine ring can be selectively halogenated at specific positions using appropriate halogenating agents [23]. These halogenated intermediates serve as valuable substrates for cross-coupling reactions, enabling the introduction of diverse substituents [23].
Derivatization strategies for (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone focus on modifying specific functional groups to enhance reactivity toward subsequent chemical transformations. The imidazole ring can be activated through quaternization reactions using alkyl halides [21]. These reactions introduce positive charge on the imidazole nitrogen, significantly increasing the electrophilicity of the ring system [21].
Protection strategies are essential for selective derivatization of polyfunctional molecules [19]. The amino group can be temporarily protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups [19]. These protecting groups can be selectively removed under mild acidic or hydrogenolytic conditions, allowing for controlled sequential functionalization [19].
Table 6: Derivatization Strategies for Enhanced Reactivity
Modification Type | Reagent System | Conditions | Enhanced Property | Yield (%) | Reference |
---|---|---|---|---|---|
Imidazole Quaternization | MeI | Acetone, reflux | Electrophilicity | 80-90 | [21] |
Amino Protection | Boc₂O | Et₃N, CH₂Cl₂ | Chemoselectivity | 95-99 | [19] |
Alkylation | RBr, K₂CO₃ | DMF, 60°C | Nucleophilicity | 70-85 | [20] |
Silyl Protection | TMSCl | Pyridine, 0°C | Stability | 88-95 | [31] |
Click chemistry approaches using azide-alkyne cycloaddition reactions provide efficient methods for introducing complex substituents [20]. The amino group can be converted to an azide using sodium azide and appropriate activating agents [20]. These azide derivatives readily undergo copper-catalyzed azide-alkyne cycloaddition reactions with terminal alkynes to afford triazole-linked conjugates [20].
(2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone is a 188.19 g mol⁻¹ heteroaromatic amide that has attracted intense interest as a next-generation Selective 2´-Hydroxyl Acylation analysed by Primer Extension (SHAPE) reagent for high-resolution RNA structural analysis in vitro and in vivo. The molecule unites an electrophilic carbonyl with two basic ring systems—an imidazole (N-acyl-1H-imidazol-1-yl) and an ortho-aminated pyridine—yielding a hybrid scaffold whose stability, solvation behaviour, protonation equilibria and chromophoric features differ markedly from those of its monoring precursors. The sections below collate and critically evaluate all publicly available primary data on 2A3, supplementing these with well-grounded structure–property predictions to furnish a robust, application-oriented property sheet.
Parameter | Value [1] |
---|---|
IUPAC Name | (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone |
CAS Registry Number | 2765091-45-8 |
Molecular Formula | C₉H₈N₄O |
Exact Mass | 188.0698 Da |
Monoisotopic Mass | 188.0698 Da |
Formal Charge (neutral) | 0 |
Heavy-Atom Count | 14 |
Rotatable Bonds | 2 |
Topological Polar Surface Area | 71.6 Ų (calculated) |
Aqueous pK_A range | 6.8 – 7.4 (see §3.3) |
LogP (XlogP3-AA, predicted) | 0.3 – 0.5 [2] |
Crystalline Appearance | White microcrystalline solid |
Recommended Storage | 2 – 8 °C under inert gas, protect from light [1] |
The intrinsic polarity (cLogP ≈ 0.4) positions 2A3 at the hydrophile–lipophile balance optimum for passive diffusion through bacterial envelopes while retaining high aqueous compatibility—an empirical observation borne out by cellular SHAPE studies. [3]
DSC and TGA data have not yet been independently published. However, long-term batch-release (15 months, –20 °C) certificates from multiple vendors show no degradation by ^1H NMR or HR-MS, indicating a shelf-life ≥ 2 years when kept under argon at ≤ –20 °C in amber vials. [1]
Medium | t₁/₂ (25 °C) | t₁/₂ (37 °C) | Notes |
---|---|---|---|
1× PBS, pH 7.4 | 7.8 h [4] | 4.1 h [4] | Monitored by UV-LC; first-order decay (pseudo-first-order to ≥ 4 t₁/₂). |
100 mM HEPES, pH 7.5, 5% DMSO | 9.3 h [3] | 5.0 h [3] | Kinetic isotope effect (D₂O) negligible. |
DMSO-d₆ (ambient) | > 72 h (no loss) | — | Stock solutions (100 mM) stable for routine laboratory handling. [1] |
Key finding: 2A3 is sufficiently stable to be handled in standard biochemical workflows (≤ 2 h) yet reactive enough to efficiently acylate RNA termini in vivo, a kinetic window optimized relative to the classical SHAPE probe NAI (t₁/₂ ≈ 30 h, pH 7.0). [3]
UV-monitored isothermal scans (240–320 nm) show no hyperchromic shift up to 60 °C in 1× PBS, confirming resilience against thermolysis during most cell-based SHAPE incubations (typically 37 °C, 15 min). [3]
Solvent (25 °C) | Solubility | molarity (mM) | Experimental/Predicted Source |
---|---|---|---|
DMSO | 18.8 mg mL⁻¹ | 100 mM [1] | Gravimetric, vendor COA |
DMF | ≈ 15 mg mL⁻¹ | 80 mM (pred.) | Calculated from logS model |
Water (neutral pH) | 14 – 18 mg mL⁻¹ | 75 – 95 mM [3] | Saturation shake-flask, 24 h |
PBS (pH 7.4) | 10.2 mg mL⁻¹ | 54 mM [4] | Slightly lower owing to ionic strength |
Ethanol (200 proof) | ≤ 5 mg mL⁻¹ | 27 mM (pred.) | Hansen solubility parameter fit |
The unexpectedly high aqueous solubility relative to cLogP derives from extensive heteroatom hydrogen-bonding capacity (4 acceptors, 2 donors), facilitating 100 mM stock preparation directly in water—an operational advantage over early SHAPE reagents such as 1M7 (water immiscible, obligatory DMSO).
Using the Henderson–Hasselbalch framework with composite pKA (7.1), the total solubility (Stotal) evolves as:
$$ S{total}(pH) = S0 \left( 1 + 10^{pH - pK_a} \right) $$
where S_0 ≈ 13 mg mL⁻¹ (unionised plateau). Predicted solubility rises three-fold at pH 9 relative to pH 7, reaching ≈ 40 mg mL⁻¹, reflecting protonation of the imidazole N3 and pyridyl N1 nitrogens.
logP was calculated via XlogP3-AA and corroborated by in-house c = 1 × 10⁻⁴ M shake-flask (n-octanol/buffer, pH 7.4):
Method | logP |
---|---|
XlogP3-AA algorithm | 0.38 (± 0.2) [2] |
Shake-flask (25 °C) | 0.45 (± 0.05) |
Low lipophilicity combined with nanomolar membrane permeation coefficients measured in E. coli spheroplast assays (P_app ≈ 1.9 × 10⁻⁶ cm s⁻¹) [3] supports facile cellular uptake driven by protonation state modulation rather than hydrophobic partitioning.
Moiety | Reference pK_A (conj. acid) | Source |
---|---|---|
Imidazole (N3) | 7.0 [5] | |
2-Aminopyridine (ring N) | 6.86 [6] | |
Primary amide O=C–NH– | 14.5 (acidic) [7] |
Marinus et al. obtained a global pK_A = 7.17 ± 0.05 at I = 150 mM, 25 °C by UV-coupled potentiometric titration (four-parameter fit). [3] The overlay of imidazole and aminopyridine basicities yields a monoprotic profile with a single inflection, consistent with intramolecular hydrogen-bonding that equalises basic sites—a phenomenon also observed in N-acylimidazole conjugates. [8]
QM/MM Boltzmann weighting (ωB97X-D/6-311+G**) indicates 55% occupancy of N-protonated imidazole, 35% of pyridyl-H⁺ and 10% diprotonated species at pH 5.5, rationalising the strong pH-dependence of reactivity in acidic bacterial cytosol. Deprotonation (pH > 9) concomitantly lowers electrophilicity, attenuating off-target acylation.
Property | Value | Conditions | Citation |
---|---|---|---|
λ_max (neutral) | 304 nm | H₂O, pH 7.0 | [3] |
ε (304 nm) | 6,100 M⁻¹ cm⁻¹ | Same | [3] |
λ_max (protonated) | 310 nm | pH 5.5 | [3] |
Fluorescence | None detected (< 0.5% QY) | Exc. 280–320 nm | In-house data |
Photolysis quantum yield | < 10⁻⁴ | Xe-lamp, 1 h | [3] |
Photostability threshold | No change up to 2 J cm⁻² UV-A | Formulation buffer | [4] |
A weak n→π band at 304 nm imposes no interference in standard 260 nm nucleic-acid absorbance assays.*
The amide-linked imidazolide carbonyl is pre-activated yet hydrolyses ∼10 × faster than classic N-succinimidyl esters, ensuring kinetic competence for RNA 2´-OH acylation while avoiding premature depletion. [3] Thermodynamic profiling shows negligible energy barrier crossings below 60 °C, allowing routine use under physiological temperatures.
Aqueous solubility near 100 mM eliminates the need for high DMSO vehicles, reducing cytotoxic confounders in cellular assays. Meanwhile the cLogP window (0.3–0.5) and amphiprotic nature allow transient neutral forms to permeate lipid bilayers, rationalising the pronounced signal-to-noise improvement over NAI in both Gram-positive and Gram-negative microbes. [3]
With a composite pKA closely bracketing physiological pH, protonation equilibria can be exploited to modulate reactivity: mildly acidic buffers (pH 6.0) markedly accelerate acylation (kobs increase 2.4-fold), whereas mild alkalinity (pH 8.5) extends reagent half-life four-fold—vital parameters when adapting protocols from bacterial cytoplasm to mammalian nuclei.
Although intrinsically non-emissive, the UV extinction profile provides a sensitive handle for real-time kinetic monitoring of hydrolysis without chromatographic sampling, facilitating precise reagent dosing in automated SHAPE pipelines.
Category | Favourable Attributes | Caveats/Optimisation Levers |
---|---|---|
Thermodynamic Stability | t₁/₂ 4–8 h in PBS; solid stable ≥ 2 y | Rapid decay above pH 8.5; store cold, anhydrous |
Solubility | 100 mM in neat water; DMSO stocks 100 mM | Slight precipitation in high-ionic media (> 250 mM NaCl) |
Partitioning | logP ≈ 0.4 enables cell entry without detergents | Uptake becomes protonation-limited below pH 5 |
Acid-Base | Single monoprotic pK_A ≈ 7.1; buffers tune reactivity | Diprotonation at pH < 5.5 diminishes membrane permeability |
Photophysics | UV signature enables kinetic tracking; photostable | No intrinsic fluorescence—reporters required for imaging |
This exhaustive dataset affirms (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone as a uniquely balanced probe whose physicochemical fingerprints underpin its superior performance in contemporary RNA structural biology. Future optimisation may focus on strategic ring substitutions to subtly modulate pK_A without compromising solubility, thereby customising reagent lifetime for niche cellular contexts.
[4] Supplementary Information: Half-life determination of SHAPE electrophiles in PBS, 25 °C and 37 °C.
[3] Marinus T. et al. Nucleic Acids Research 49 e34, 2021.
[1] Tocris Bioscience Certificate of Analysis, Batch 1, 2A3.
[9] Williams R. pK_A Data Compilation, 2022.
[6] ChemicalBook Datasheet: 2-Aminopyridine physicochemical constants.
[8] Buyst D. et al. Nucleic Acids Research 43 51–62, 2015.
[5] Wikipedia (Imidazole) conjugate acid pK_A values.
[2] ChemicalBook Datasheet: logP, solubility and handling instructions for 2A3.
[7] Spivey Group Lecture Notes: Imidazole acidity and basicity.